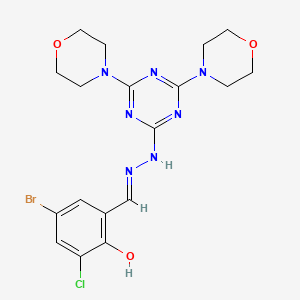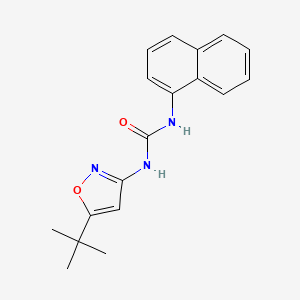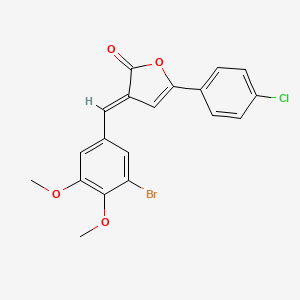![molecular formula C17H14BrF3N2O2S B6121909 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed to interact with ROS through its thioamide group, leading to the formation of a fluorescent adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide have not been extensively studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising tool for studying oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in laboratory experiments is its selectivity for ROS. This makes it a useful tool for studying oxidative stress in cells. However, one limitation is its relatively low fluorescence intensity, which may limit its sensitivity in some applications.
Direcciones Futuras
There are several future directions for research on 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more sensitive fluorescent probes for the detection of ROS in cells. Another area of interest is the use of this compound in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(trifluoromethyl)aniline to form the desired product. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively react with ROS and emit fluorescence, making it a useful tool for studying oxidative stress in cells.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2S/c1-2-25-14-8-7-10(9-12(14)18)15(24)23-16(26)22-13-6-4-3-5-11(13)17(19,20)21/h3-9H,2H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQUTGONAUKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6121835.png)

![3-cyclopropyl-1-methyl-5-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121856.png)

![2-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121867.png)

![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)